molecular formula C9H8Br2O B3248214 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS No. 1844064-91-0

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Cat. No. B3248214
CAS RN: 1844064-91-0
M. Wt: 291.97 g/mol
InChI Key: MZBSTXFRZOCIMJ-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a chemical compound with the molecular formula C9H8Br2O and a molecular weight of 291.97 .


Molecular Structure Analysis

The molecular structure of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone consists of a phenyl ring substituted with a bromomethyl group at the 3rd position and a bromo group at the 4th position. The phenyl ring is also attached to an ethanone group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone are not available, bromomethyl compounds are generally reactive and can participate in various organic reactions .


Physical And Chemical Properties Analysis

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is predicted to have a boiling point of 356.7±37.0 °C and a density of 1.752±0.06 g/cm3 . It is also reported to be insoluble in water .

properties

IUPAC Name

1-[4-bromo-3-(bromomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSTXFRZOCIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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